N-(2,6-dimethylphenyl)hydroxylamine
Description
Contextual Significance in Aromatic Amine Chemistry
Aromatic amines are a class of compounds extensively studied due to their prevalence in industrial processes and their potential as carcinogens. The metabolic activation of these amines often proceeds through N-hydroxylation to form arylhydroxylamines. N-(2,6-dimethylphenyl)hydroxylamine serves as a crucial intermediate in understanding these pathways. smolecule.com
Research has shown that this compound can be formed through the metabolic activation of 2,6-dimethylaniline (B139824) by cytochrome P450 enzymes. smolecule.com The subsequent reactions of this compound, particularly its propensity to form DNA adducts, are central to investigating the mechanisms of aromatic amine-induced carcinogenesis. smolecule.combeilstein-journals.org Its unique metabolic pathway and the stability of the adducts it forms distinguish it from other similar compounds, making it a focal point for toxicological studies. smolecule.com
This compound as a Model Compound for Mechanistic Studies
The presence of the hydroxylamine (B1172632) functional group attached to a sterically hindered phenyl ring makes this compound an excellent model compound for studying various reaction mechanisms.
One of the most notable transformations it undergoes is the Bamberger rearrangement , a classic acid-catalyzed reaction of phenylhydroxylamines to form p-aminophenols. wikipedia.orgscribd.com The mechanism involves the protonation of the hydroxylamine, followed by the loss of water to form a reactive nitrenium ion intermediate. This intermediate is then attacked by water at the para position to yield the final product. wikipedia.org The study of this rearrangement with this compound provides insights into the electronic and steric effects that govern the reaction pathway.
Furthermore, this compound is instrumental in studying the formation of DNA adducts. Under physiological conditions (pH 7.4), this compound can react with nucleobases like 2'-deoxyguanosine (B1662781). beilstein-journals.org These studies are often conducted without enzymatic activation to isolate the inherent reactivity of the arylhydroxylamine. The formation of multiple adducts with different atoms of the nucleobase highlights the complex reactivity of the nitrenium ion generated from this compound. beilstein-journals.org
| Mechanistic Study | Key Transformation | Intermediate Species | Significance |
| Bamberger Rearrangement | This compound to 4-amino-3,5-dimethylphenol (B131400) | Nitrenium ion | Understanding acid-catalyzed rearrangements of arylhydroxylamines. |
| DNA Adduct Formation | Reaction with 2'-deoxyguanosine | Nitrenium ion | Modeling the initial steps of aromatic amine-induced carcinogenesis. |
Structural Basis for Reactivity and Transformations within Research Frameworks
The reactivity of this compound is intrinsically linked to its molecular structure. The presence of two methyl groups at the ortho positions of the phenyl ring exerts significant steric and electronic effects that influence its chemical behavior.
The methyl groups sterically hinder the nitrogen atom, which can affect the rate and regioselectivity of its reactions. For instance, in the Bamberger rearrangement, the steric hindrance can influence the approach of the nucleophile to the intermediate nitrenium ion.
From an electronic standpoint, the methyl groups are electron-donating, which can stabilize the positive charge of the nitrenium ion intermediate formed upon N-O bond cleavage. taylorandfrancis.com This stabilization is a key factor in its reactivity, as a more stable nitrenium ion has a longer lifetime, allowing for a wider range of reactions with cellular nucleophiles, including DNA. beilstein-journals.org Theoretical calculations have suggested that the nitrenium ions produced from this compound are relatively more stable, leading to a greater potential for reaction with multiple sites on DNA. beilstein-journals.org
| Structural Feature | Influence on Reactivity |
| Two ortho-methyl groups | Steric Hindrance: Affects the approach of reactants and can influence regioselectivity. |
| Two ortho-methyl groups | Electronic Effect: Electron-donating nature stabilizes the intermediate nitrenium ion, increasing its lifetime and potential for varied reactions. |
| Hydroxylamine group | The N-O bond is susceptible to cleavage, leading to the formation of the reactive nitrenium ion. |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSZHCWKQTSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184945 | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-63-7 | |
| Record name | N-Hydroxy-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLPHENYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8EDF3D00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N 2,6 Dimethylphenyl Hydroxylamine
Established Laboratory Synthesis Pathways
Reduction of Nitro Aromatic Precursors (e.g., 2,6-dimethylnitrobenzene)
The reduction of nitro aromatic compounds stands as a primary method for the synthesis of phenylhydroxylamines and their derivatives. mdpi.com Specifically, N-(2,6-dimethylphenyl)hydroxylamine can be synthesized through the reduction of 2,6-dimethylnitrobenzene. This process, however, presents a challenge as the catalytic reduction often favors the formation of the more thermodynamically stable aromatic amine, 2,6-dimethylaniline (B139824). mdpi.com
To achieve selective reduction to the hydroxylamine (B1172632), careful selection of the catalytic system and reaction conditions is paramount. Various reducing agents and catalysts have been explored to optimize the yield of this compound while minimizing the over-reduction to the corresponding aniline (B41778). For instance, the use of zinc powder in the presence of ammonium (B1175870) chloride in water has been reported to give a high yield (95%) for the reduction of 2,6-dimethylnitrobenzene. sciencemadness.org
Another approach involves the use of silver nanoparticles supported on titania (Ag/TiO2) as a catalyst. nih.gov With sodium borohydride (B1222165) (NaBH4) as the reducing agent, this system can effectively reduce nitroarenes to their corresponding aryl amines. nih.gov However, with ammonia-borane (NH3BH3), N-aryl hydroxylamines become the major product. nih.gov The reaction mechanism is believed to involve the formation of silver-hydride species which are responsible for the reduction process. nih.gov
The choice of solvent can also significantly influence the product distribution. Studies on the reduction of nitrobenzene (B124822) have shown that the selectivity towards N-phenylhydroxylamine, azoxybenzene, or aniline can be controlled by the solvent and catalyst system. whiterose.ac.uk
| Catalyst/Reducing Agent | Precursor | Product | Yield/Selectivity | Reference |
| Zinc / Ammonium Chloride | 2,6-dimethylnitrobenzene | This compound | 95% yield | sciencemadness.org |
| Ag/TiO2 / NH3BH3 | Nitroarenes | N-Aryl hydroxylamines | Major product | nih.gov |
| Gold-based catalyst / NaBH4 | Nitrobenzene | N-Phenylhydroxylamine | High selectivity | whiterose.ac.uk |
Direct N-Hydroxylation of Corresponding Aromatic Amines (e.g., 2,6-dimethylphenylamine)
The direct N-hydroxylation of aromatic amines, such as 2,6-dimethylaniline (also known as 2,6-xylidine), presents an alternative route to this compound. This transformation is often mediated by enzymatic systems, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
The mechanism of CYP-mediated N-hydroxylation is thought to proceed via a hydrogen abstraction and rebound mechanism, which is generally preferred over a direct oxygen transfer. nih.gov However, for primary and secondary amines, the rebound step is often the rate-limiting step. nih.gov In the case of 2,6-xylidine, CYP2A6 has been identified as the enzyme responsible for the formation of this compound (DMHA). researchgate.net It's noteworthy that the presence of alkyl groups in the 2,6-position can impede N-hydroxylation in some dialkylanilines. researchgate.net
Non-enzymatic methods for the direct oxidation of secondary amines to hydroxylamines have also been developed. nih.gov These methods often utilize oxidants like urea-hydrogen peroxide (UHP) in the presence of additives such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroacetone. nih.gov
| Method | Substrate | Reagent/Catalyst | Product | Key Findings | Reference |
| Enzymatic | 2,6-dimethylaniline | Cytochrome P450 (CYP2A6) | This compound | CYP2A6 is responsible for N-hydroxylation. | researchgate.net |
| Chemical | Secondary Amines | Urea-Hydrogen Peroxide (UHP) / TFE | N,N-Dialkylhydroxylamines | Direct oxidation is achieved with selective salt formation for product isolation. | nih.gov |
Condensation Reactions with Hydroxylamine Salts (e.g., from ketones or aldehydes)
Condensation reactions involving hydroxylamine salts offer another synthetic pathway. This method typically involves reacting a suitable ketone or aldehyde with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. google.com This approach can lead to the formation of oximes, which can then be further reduced to hydroxylamines. mdpi.com
For instance, the reaction of a ketone with hydroxylamine can form a ketoxime, which can then be reduced to the corresponding hydroxylamine. mdpi.com While this method is established, the synthesis of the initial nitroso compounds needed for some variations of this pathway can be challenging. mdpi.com
An alternative involves the condensation of an organic compound with a replaceable, reactive hydrogen atom with an aldehyde and a hydroxylamine salt. google.com This process has been shown to produce various hydroxylamines. google.com
Advanced and Emerging Synthetic Approaches
Biocatalytic Routes and Enantioselective Synthesis of Analogues and Intermediates (e.g., methyl (R)-N-(2,6-dimethylphenyl)alaninate)
Biocatalysis is emerging as a powerful and environmentally friendly tool in chemical synthesis. researchgate.net In the context of this compound and its analogues, biocatalytic routes offer high enantioselectivity. A key example is the synthesis of methyl (R)-N-(2,6-dimethylphenyl)alaninate, a crucial intermediate for the fungicide (R)-metalaxyl. researchgate.net
Lipases are commonly employed as biocatalysts in the kinetic resolution of racemic mixtures. researchgate.net For example, the lipase-catalyzed hydrolytic kinetic resolution of racemic methyl N-(2,6-dimethylphenyl)-DL-alaninate can produce the optically pure (R)-enantiomer with high enantiomeric excess. researchgate.net This enzymatic approach provides a green alternative to traditional metal catalysis. researchgate.net The racemic starting material, methyl N-(2,6-dimethylphenyl)-DL-alaninate, can be synthesized by reacting 2,6-dimethylaniline with a 2-bromopropionic acid ester. google.com
| Intermediate | Biocatalyst | Reaction Type | Key Feature | Reference |
| Methyl (R)-N-(2,6-dimethylphenyl)alaninate | Lipase | Hydrolytic Kinetic Resolution | High enantioselectivity (>98% ee) | researchgate.net |
Transition-Metal Catalyzed Methodologies for Hydroxylamine Formation
Transition-metal catalysis offers efficient and selective methods for the formation of C-N bonds, including the synthesis of hydroxylamines. Palladium- and copper-catalyzed cross-coupling reactions are prominent in this area. organic-chemistry.org
For instance, palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides, using ligands like BippyPhos, can produce N-arylhydroxylamines in good to excellent yields. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides provides a broad scope for synthesizing various N-functionalized hydroxylamines. organic-chemistry.org
More recently, electrophilic amination reactions using organometallic reagents have been developed. These reactions can proceed without a transition-metal catalyst by using specific hydroxylamine derivatives, such as O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs), which react with various organozinc and organomagnesium compounds. uni-muenchen.de
Furthermore, the electrochemical reduction of nitric oxide (NO) using atomically dispersed iron catalysts has been shown to selectively produce hydroxylamine. nih.gov This method represents a promising green approach for hydroxylamine synthesis.
| Catalyst System | Reactants | Product | Key Features | Reference |
| Palladium / BippyPhos | Hydroxylamine, Aryl Halides | N-Arylhydroxylamines | Good to excellent yields | organic-chemistry.org |
| Copper | Hydroxylamine, Aryl Iodides | N-Arylhydroxylamines | Broad substrate scope | organic-chemistry.org |
| None (using O-TBHAs) | Organometallic Reagents, O-TBHAs | Polyfunctional Amines | Transition-metal free, high chemoselectivity | uni-muenchen.de |
| Atomically Dispersed Iron | Nitric Oxide | Hydroxylamine | Electrochemical, selective reduction | nih.gov |
N-Oxidation of N,N'-Disubstituted Amidines Bearing Dimethylphenyl Groups
A notable method for the synthesis of hydroxylamine derivatives involves the N-oxidation of corresponding amidine compounds. Research in this area has led to the successful preparation of N-hydroxy-N,N'-bis(2,6-dimethylphenyl)formamidine, a compound structurally related to the target hydroxylamine. acs.orgadelphi.edu This transformation highlights the utility of N-oxidation for creating N-O bonds in complex molecules.
The synthesis is accomplished by reacting N,N'-bis(2,6-dimethylphenyl)formamidine with an oxidizing agent in an appropriate solvent. acs.org A common and effective oxidant for this purpose is m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds by dissolving the formamidine (B1211174) substrate in dichloromethane, to which a solution of m-CPBA in the same solvent is added dropwise. acs.org The mixture is stirred at room temperature, allowing for the selective oxidation of one of the nitrogen atoms.
Following the reaction, an aqueous workup with potassium carbonate and sodium bicarbonate solutions is performed to neutralize the acidic byproduct, m-chlorobenzoic acid, and remove any unreacted m-CPBA. acs.org The organic layer is then dried and the solvent evaporated to yield the crude N-hydroxyamidine product. acs.org Purification via recrystallization affords the final product in high yield. acs.org
Detailed findings from this synthetic approach are presented in the table below.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield (%) |
| N,N'-bis(2,6-dimethylphenyl)formamidine | m-chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 30 minutes | 92 |
Bi(I)-Catalyzed Transfer-Hydrogenation Approaches
A novel and sustainable approach for the synthesis of N-arylhydroxylamines involves the use of low-valent main-group elements as catalysts. Specifically, a well-defined bismuth(I) complex has been demonstrated to be an effective catalyst for the transfer hydrogenation of nitroarenes to their corresponding N-arylhydroxylamines. acs.orgacs.org This method represents a significant advancement in catalysis, showcasing the ability of a p-block element to mimic the reactivity of transition metals. acs.org
The catalytic cycle is understood to involve the bismuth species cycling between the Bi(I) and Bi(III) oxidation states. acs.org The reaction utilizes ammonia-borane (H₃N·BH₃) as a convenient and efficient hydrogen transfer agent. acs.orgresearchgate.net This transfer hydrogenation is selective for the partial reduction of the nitro group, yielding the hydroxylamine rather than proceeding to the fully reduced aniline. acs.orgacs.org An important feature of this catalytic system is its tolerance to a variety of functional groups that are often sensitive to low-valent transition metals. acs.orgresearchgate.net
While the synthesis of this compound is not explicitly detailed in the seminal report, the methodology has been successfully applied to a range of substituted nitroarenes, including those with ortho substituents. acs.org This suggests the viability of applying this protocol to 1,3-dimethyl-2-nitrobenzene (B148808) to obtain the target compound. The general conditions involve reacting the nitroarene with ammonia-borane in the presence of a catalytic amount of the Bi(I) complex in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. acs.org
The research findings for the Bi(I)-catalyzed transfer hydrogenation of various nitroarenes are summarized in the table below, demonstrating the potential of this method for the synthesis of this compound.
| Nitroarene Substrate | Bi(I) Catalyst Loading (mol%) | Hydrogen Donor | Product | Yield (%) |
| Nitrobenzene | 1 | Ammonia-borane | N-phenylhydroxylamine | 89 |
| 1-chloro-4-nitrobenzene | 1 | Ammonia-borane | N-(4-chlorophenyl)hydroxylamine | 81 |
| 1-bromo-4-nitrobenzene | 1 | Ammonia-borane | N-(4-bromophenyl)hydroxylamine | 84 |
| 1-nitro-4-(trifluoromethyl)benzene | 1 | Ammonia-borane | N-(4-(trifluoromethyl)phenyl)hydroxylamine | 70 |
| 2-Phenylnitrobenzene | 1 | Ammonia-borane | N-(biphenyl-2-yl)hydroxylamine | 71 |
Investigation of Chemical Reactivity and Transformation Pathways of N 2,6 Dimethylphenyl Hydroxylamine
Fundamental Reaction Mechanisms
The core reactivity of N-(2,6-dimethylphenyl)hydroxylamine stems from the lability of the nitrogen-oxygen (N-O) bond. This weakness facilitates several key transformations, including cleavage to form highly reactive intermediates, acid-catalyzed rearrangements, and reactions with a variety of nucleophiles.
N-O Bond Cleavage and Subsequent Nitrenium Ion Generation
A pivotal mechanistic step in the chemistry of this compound is the cleavage of the N-O bond. nih.gov This process is central to its bioactivation and subsequent chemical reactions. The N-O bond in hydroxylamines and their derivatives is inherently weak, with an average bond energy of approximately 57 kcal/mol. nih.gov
This cleavage is often preceded by the metabolic activation or chemical derivatization of the hydroxyl group, for instance, through O-acetylation or O-sulfation, to create a better leaving group. The heterolytic cleavage of the N-O bond results in the formation of a highly electrophilic and reactive intermediate known as a nitrenium ion (in this case, the 2,6-dimethylphenylnitrenium ion). wikipedia.orgwikipedia.orgyoutube.com
Key characteristics of the Nitrenium Ion:
Structure: The nitrenium ion is a divalent nitrogen species with a positive charge and a lone pair of electrons, making it isoelectronic with carbenes. wikipedia.orgmacsos.com.au
Reactivity: Arylnitrenium ions are potent electrophiles and are considered key intermediates in processes like DNA adduction. wikipedia.orgwikipedia.orgyoutube.com The positive charge can be delocalized onto the aromatic ring, creating resonance structures with carbocation character at the ortho and para positions. macsos.com.au
Formation: In biological systems, enzymes like cytochrome P-450 can hydroxylate the parent amine, 2,6-xylidine, to this compound. Subsequent conjugation reactions can form esters that readily decompose to the nitrenium ion. youtube.com Chemically, treatment with acids can also facilitate the loss of the hydroxyl group as water, generating the nitrenium ion. wikipedia.org
The generation of this nitrenium ion is the gateway to many of the subsequent reactions, including the Bamberger rearrangement and reactions with various nucleophiles.
Bamberger Rearrangement: Acid-Catalyzed Isomerization to 4-amino-3,5-dimethylphenol (B131400) (DMAP)
The Bamberger rearrangement is a classic reaction of N-phenylhydroxylamines, and this compound undergoes this acid-catalyzed isomerization to yield 4-amino-3,5-dimethylphenol (DMAP). macsos.com.aursc.orgnih.gov This reaction is an intermolecular process, as confirmed by isotopic labeling studies. acs.org
The initial step of the rearrangement mechanism in a strong aqueous acid involves the protonation of the hydroxylamine (B1172632). nih.gov While the nitrogen atom is generally more basic, protonation on nitrogen is a non-productive pathway, leading to a dead end. rsc.orgnih.gov The productive pathway begins with the protonation of the oxygen atom of the hydroxyl group. macsos.com.aursc.orgnih.gov This O-protonation converts the hydroxyl group into a good leaving group (H₂O). Subsequent loss of a water molecule from the O-protonated species generates the critical cationic intermediate. rsc.orgnih.gov
The loss of water leads to the formation of the 2,6-dimethylphenylnitrenium ion. wikipedia.orgmacsos.com.au This intermediate is highly electrophilic and is stabilized by resonance, with the positive charge delocalized across the nitrogen atom and the ortho and para positions of the phenyl ring. nih.gov
Recent computational studies using Density Functional Theory (DFT) have questioned the existence of a free, long-lived nitrenium ion in aqueous solution. acs.org These studies suggest that the high nucleophilicity of the surrounding water cluster would prevent its formation as a distinct intermediate. acs.org An alternative mechanism has been proposed involving a diprotonated species that proceeds through an aniline (B41778) dication-like transition state, especially at higher acid concentrations. acs.org Regardless of the precise nature of the intermediate, a highly reactive, electron-deficient species is formed that is susceptible to nucleophilic attack.
The final stage of the Bamberger rearrangement involves the reaction of the cationic intermediate with a nucleophile. In the aqueous acidic medium, water is the most abundant nucleophile. The attack preferentially occurs at the para-position of the aromatic ring, which is activated by the resonance delocalization of the positive charge. rsc.orgnih.govnih.gov Attack at the sterically hindered ortho positions is less favorable. rsc.org
The nucleophilic addition of water to the para-position disrupts the aromaticity of the ring, forming a dienone-like intermediate. nih.gov This is followed by a proton exchange and subsequent deprotonation to restore the aromatic system, leading to the final product, 4-amino-3,5-dimethylphenol. rsc.orgnih.gov
Reactions with Exogenous Nucleophiles (e.g., Amines, Azide (B81097), Phenylsulfinate, Methyl Thioglycolate Anion)
The highly electrophilic nitrenium ion generated from this compound can be intercepted by various external nucleophiles, leading to a range of products. This reactivity is significant in both synthetic chemistry and toxicology, as it allows the nitrenium ion to react with cellular nucleophiles like DNA and proteins. wikipedia.org
The table below summarizes the expected reactions with selected exogenous nucleophiles.
| Nucleophile | Reagent Example | Expected Product Type |
| Amines | Primary Amines | Hydrazones |
| Azide | Sodium Azide | Aryl Azide Derivative |
| Phenylsulfinate | Sodium Phenylsulfinate | N-S or C-S Linked Sulfone Derivative |
| Thiol Anion | Methyl Thioglycolate Anion | N-S or C-S Linked Thioether Derivative |
Amines: this compound has been shown to react with primary amines, resulting in the formation of hydrazones. wikipedia.org This reaction serves as an analytical method for the detection of amines. wikipedia.org
Azide: The azide ion (N₃⁻) is a potent nucleophile. While direct studies on its reaction with this compound are scarce, the generated nitrenium ion is expected to react readily with azide. This reaction would likely lead to the formation of an aryl azide derivative. The generation of aryl nitrenium ions from aryl azides is a known process, suggesting the reverse reaction is plausible under appropriate conditions. acs.org
Phenylsulfinate: Sulfinates are excellent sulfur-based nucleophiles. youtube.com The nitrenium ion, as an electrophile, is expected to react with the nucleophilic sulfur atom of phenylsulfinate. This would likely result in the formation of a product with a new nitrogen-sulfur or carbon-sulfur bond, leading to a sulfonamide or an aminosulfone derivative, respectively, after potential rearrangement.
Methyl Thioglycolate Anion: Thiols and their corresponding anions are soft nucleophiles that react readily with soft electrophiles like the arylnitrenium ion. The reactive metabolites of other carcinogenic arylamines are known to react with endogenous thiols such as glutathione. wikipedia.org Therefore, it is highly probable that the nitrenium ion derived from this compound would react with the sulfur atom of the methyl thioglycolate anion. This would lead to the formation of a thioether linkage at the para-position of the aromatic ring.
Oxidative and Reductive Transformations in Chemical Systems
This compound participates in a range of redox reactions, reflecting the versatile reactivity of the hydroxylamine functional group. These transformations include oxidation to nitroso compounds and reduction to the corresponding primary amine.
Oxidation to Nitroso Derivatives
The oxidation of N-arylhydroxylamines to their corresponding nitrosoarenes is a well-established transformation. In the case of this compound, oxidation leads to the formation of 2,6-dimethylnitrosobenzene. This reaction can be accomplished using various oxidizing agents. The hydroxylamine acts as a nucleophile, and the reaction proceeds through the loss of two electrons and a proton.
Advanced oxidation processes (AOPs) involving hydroxylamine can also lead to the formation of nitrosated products. hellenicaworld.com Studies on hydroxylamine-driven AOPs have shown that reactive nitrogen species (RNS) like nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂) are generated, which can then lead to the formation of nitroso compounds. hellenicaworld.com
Reduction to Corresponding Amines
This compound can be reduced to its corresponding primary amine, 2,6-dimethylaniline (B139824). This transformation is significant as this compound is a known human metabolite of 2,6-dimethylaniline (also known as 2,6-xylidine). scribd.com This metabolic interconversion highlights the biological relevance of the reduction pathway.
Chemically, the reduction of N-arylhydroxylamines to amines can be achieved using various reducing agents. For instance, the reduction of aromatic nitro compounds to amines, a common industrial process, often proceeds through a hydroxylamine intermediate. scribd.com Conditions that reduce nitroarenes, such as catalytic hydrogenation or the use of reducing metals in acidic media, are typically effective for the reduction of the corresponding hydroxylamine.
Chemical Oxidation Processes and Intermediate Identification (e.g., Fenton Process)
The degradation of this compound and its parent amine, 2,6-dimethylaniline, has been investigated using advanced oxidation processes such as the Fenton process. The Fenton reaction, which utilizes hydrogen peroxide and ferrous ions to generate highly reactive hydroxyl radicals, is effective in degrading these compounds. wikipedia.orgrsc.org
While studies have primarily focused on the oxidation of 2,6-dimethylaniline, this compound is a plausible and critical intermediate in its degradation pathway. The oxidation of 2,6-dimethylaniline by the Fenton process has been shown to yield a variety of intermediate products before eventual mineralization. The identification of these intermediates provides insight into the complex reaction cascade. wikipedia.orgrsc.org
| Intermediate Compound | Molecular Formula | Significance in Pathway |
|---|---|---|
| 2,6-Dimethylphenol | C₈H₁₀O | Product of deamination and hydroxylation. wikipedia.orgrsc.org |
| 2,6-Dimethylnitrobenzene | C₈H₉NO₂ | Product of further oxidation of the nitrogen center. wikipedia.orgrsc.org |
| 2,6-Dimethylbenzoquinone | C₈H₈O₂ | Ring oxidation product. wikipedia.orgrsc.org |
| Maleic acid | C₄H₄O₄ | Ring-opening product. wikipedia.orgrsc.org |
| Acetic acid | C₂H₄O₂ | Short-chain carboxylic acid from further oxidation. wikipedia.orgrsc.org |
| Formic acid | CH₂O₂ | Short-chain carboxylic acid from further oxidation. wikipedia.orgrsc.org |
| Oxalic acid | C₂H₂O₄ | Short-chain carboxylic acid from further oxidation. wikipedia.org |
Rearrangement Chemistry of Acylated this compound Derivatives
Acylated derivatives of this compound undergo fascinating rearrangement reactions, leading to the formation of complex cyclic and substituted aromatic structures. These transformations are influenced by the nature of the acyl groups and the reaction conditions.
Formation of Cyclohexadienes (e.g., 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-dienes)
A key rearrangement pathway for O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines involves their transformation into stable cyclohexadiene structures. When these diacylated hydroxylamines are treated in a solvent like acetonitrile, they rearrange to form 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-dienes. These compounds can be isolated in pure form, which allows for detailed study of their subsequent reactivity.
This rearrangement is significant as it demonstrates a diversion from the typical Bamberger-type rearrangement, which usually leads to aminophenols. The steric hindrance provided by the two methyl groups at the 2 and 6 positions of the phenyl ring plays a crucial role in directing the reaction towards this unique pathway.
| Starting Material (O-Aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamine) | Product (1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-diene) | Reference |
|---|---|---|
| O-Benzoyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamine | 1,5-Dimethyl-5-benzoyloxy-6-N-acetyliminocyclohexa-1,3-diene | |
| O-(3-Nitrobenzoyl)-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamine | 1,5-Dimethyl-5-(3-nitrobenzoyloxy)-6-N-acetyliminocyclohexa-1,3-diene | |
| O-(Pentafluorobenzoyl)-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamine | 1,5-Dimethyl-5-(pentafluorobenzoyloxy)-6-N-acetyliminocyclohexa-1,3-diene |
H+-Catalyzed and Non-Catalyzed Production of Substituted Acetaniilides
The cyclohexadiene intermediates formed from the rearrangement of acylated N-(2,6-dimethylphenyl)hydroxylamines are themselves precursors to a variety of substituted acetanilides when reacted in aqueous solutions. The reaction pathway and the final products are highly dependent on the presence or absence of an acid catalyst.
In a non-catalyzed reaction, the cyclohexadienes react to form para-substituted 2,6-dimethylacetanilides. This is believed to occur via heterolysis to a reactive ion pair that either collapses to the para-aroyloxy product or reacts with water at the para position to yield the p-hydroxy product.
Conversely, in an H+-catalyzed reaction, the same cyclohexadiene precursors yield meta-substituted 2,6-dimethylacetanilides. The proposed mechanism involves the N-protonated cyclohexadiene undergoing a conjugate addition with water, leading to a meta-substituted phenol, or an intramolecular reaction to give a rearranged meta-aroyloxy ester.
| Precursor Cyclohexadiene | Reaction Condition | Major Products | Reference |
|---|---|---|---|
| 1,5-Dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-dienes | Non-catalyzed (aqueous solution) | p-Aroyloxy-2,6-dimethylacetanilide and p-Hydroxy-2,6-dimethylacetanilide | |
| H+-catalyzed (aqueous solution) | m-Aroyloxy-2,6-dimethylacetanilide and m-Hydroxy-2,6-dimethylacetanilide |
Formation of 1,3-Dioxolan-2-ylium Ion Intermediates
The formation of 1,3-dioxolan-2-ylium ion intermediates from this compound is a speculative transformation that is not well-documented in surveyed scientific literature. Extensive searches of chemical databases and scholarly articles did not yield specific research findings or established reaction pathways for this direct conversion.
The typical synthesis of 1,3-dioxolanes and their corresponding 1,3-dioxolan-2-ylium ions involves the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,2-diol, such as ethylene (B1197577) glycol. nih.govchemicalbook.com This reaction proceeds through the formation of a hemiacetal or hemiketal, followed by protonation and elimination of water to form the stable five-membered cyclic oxocarbenium ion, the 1,3-dioxolan-2-ylium ion.
The known reactivity of N-arylhydroxylamines, such as this compound, primarily involves other transformation pathways. Under acidic conditions, these compounds are known to undergo the Bamberger rearrangement to form aminophenols. stackexchange.com For instance, this compound can be converted to 4-amino-3,5-dimethylphenol in the presence of a strong acid like perchloric acid. stackexchange.com Additionally, N-arylhydroxylamines can react with carbonyl compounds, but this typically results in the formation of oximes. khanacademy.orgquora.com
While it is theoretically conceivable to propose a complex, multi-step pathway where this compound might first be transformed into a species that could then react to form a dioxolane-related structure, there is no direct evidence to support the formation of a 1,3-dioxolan-2-ylium ion intermediate from this starting material. The inherent chemical nature of the hydroxylamine functional group does not lend itself to the direct type of cyclization with a diol that is characteristic of carbonyl compounds leading to these specific cationic intermediates.
Due to the absence of dedicated research on this transformation, no experimental data, such as reaction conditions, yields, or spectroscopic evidence, can be provided.
Metabolic Activation and Bioactivation Mechanisms Academic Research Focus
Cytochrome P450 (CYP)-Mediated Biotransformation
The initial and critical step in the bioactivation of 2,6-xylidine is its oxidation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. This biotransformation can occur at two primary sites: the nitrogen of the amino group or the para position on the aromatic ring. researchgate.net
The N-hydroxylation of 2,6-xylidine, leading to the formation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA), is a crucial activation step. researchgate.net Research has identified specific CYP isoforms responsible for this reaction. Notably, CYP2A6 has been shown to be a key player in the N-hydroxylation of 2,6-xylidine. researchgate.nettaylorandfrancis.com In addition to CYP2A6, CYP2E1 is also involved in the oxidation of 2,6-xylidine. taylorandfrancis.com The formation of DMHA is a significant metabolic pathway as this hydroxylamine (B1172632) derivative is a precursor to further reactive species. researchgate.net
Beyond its role in the initial oxidation, CYP2E1 also catalyzes the rearrangement of this compound to form 4-amino-3,5-dimethylphenol (B131400) (DMAP). researchgate.net This rearrangement is a significant pathway in the metabolism of this compound. The formation of DMAP is noteworthy as it can undergo non-enzymatic oxidation to a reactive iminoquinone, which is a potent electrophile. researchgate.net Another pathway for the formation of DMAP involves the reaction of the nitrenium ion with water. taylorandfrancis.com
Phase II Conjugation and Formation of Reactive Electrophilic Metabolites
Following N-hydroxylation, this compound can undergo Phase II conjugation reactions, which further contribute to its bioactivation.
Phase II enzymes can catalyze the acetylation and esterification of this compound. These reactions result in the formation of reactive esters. researchgate.nettaylorandfrancis.com For instance, N-acetoxyarylamines can be formed through conjugation. nih.gov These esterified metabolites are often unstable and are key precursors to highly reactive electrophiles. researchgate.nettaylorandfrancis.com It has been proposed that the genotoxicity of 2,6-xylidine is dependent on the formation of dimethylphenyl N-hydroxylamine (DMHA), which is then further converted to a reactive nitrenium ion through Phase II metabolism, primarily acetylation. nih.gov
The reactive esters formed during Phase II conjugation are prone to spontaneous decomposition. This decomposition involves the cleavage of the N-O bond, leading to the formation of a highly reactive and electrophilic species known as a nitrenium ion. researchgate.nettaylorandfrancis.comnih.gov The nitrenium ion is a key ultimate carcinogen derived from many aromatic amines. taylorandfrancis.comnih.gov The lifetime of the nitrenium ion can be influenced by its structure; for example, nitrenium ions generated from 2,6-DMPHA are relatively more stable, leading to longer lifetimes and a greater potential to react with multiple sites on cellular macromolecules. nih.gov
Formation of Biological Macromolecule Adducts: Mechanistic Investigations
The reactive electrophilic metabolites generated from this compound, particularly the nitrenium ion, are capable of covalently binding to biological macromolecules such as DNA and proteins. researchgate.netsmolecule.com This adduct formation is a critical event in the initiation of toxic and carcinogenic processes. smolecule.com
Mechanistic investigations have shown that the nitrenium ion can react with nucleophilic sites on DNA bases. nih.gov For example, studies have demonstrated the formation of adducts at the C8 position of 2'-deoxyguanosine (B1662781) (dG) following exposure to N-phenylhydroxylamine. nih.gov In the case of this compound, exposure has been shown to result in the formation of multiple adducts with dG, reacting with carbon, nitrogen, and oxygen atoms of the nucleoside. nih.gov This binding to DNA can lead to mutations and has been extensively studied to assess the mutagenic potential of this compound. smolecule.com
Table 1: Key Enzymes and Metabolites in the Bioactivation of this compound
| Precursor | Enzyme(s) | Metabolite | Subsequent Reaction | Reactive Species |
| 2,6-Xylidine | CYP2A6, CYP2E1 | This compound (DMHA) | Acetylation/Esterification | Reactive Esters |
| This compound (DMHA) | CYP2E1 | 4-amino-3,5-dimethylphenol (DMAP) | Non-enzymatic oxidation | Iminoquinone |
| Reactive Esters | Spontaneous | - | Decomposition | Nitrenium Ion |
DNA Adduct Formation: Characterization of Interactions with 2'-deoxyguanosine at Multiple Sites (Carbon, Nitrogen, Oxygen)
The metabolic activation of aromatic amines can lead to the formation of arylhydroxylamines. These compounds can be further converted into highly reactive nitrenium ions that are capable of forming covalent bonds with DNA, creating DNA adducts. nih.gov
Research has focused on the direct interaction of this compound (also referred to as 2,6-DMPHA) with the DNA nucleoside 2'-deoxyguanosine (dG). In-depth analysis has revealed that the reactive nitrenium ion derived from this compound can attack multiple nucleophilic sites on the guanine (B1146940) base. nih.gov Studies have successfully identified at least six distinct adducts formed through reactions at carbon, nitrogen, and oxygen atoms of 2'-deoxyguanosine. nih.gov This broad reactivity highlights the complex nature of the DNA damage that can be initiated by this metabolite.
The variety of DNA adducts formed by this compound is directly linked to the chemical properties of its corresponding nitrenium ion. nih.gov Theoretical calculations and experimental results conclude that the nitrenium ion generated from this compound is relatively stable, leading to a longer lifetime in a cellular environment. nih.gov This extended lifetime allows the reactive ion more opportunity to interact with and bind to multiple different sites on 2'-deoxyguanosine, resulting in a diverse profile of adducts. nih.gov This is a distinguishing feature compared to other, less stable nitrenium ions which may only form a limited number of adducts. nih.gov
To understand the biological relevance of these interactions, in vitro studies have been conducted under conditions that mimic the physiological state of a cell. In one key study, this compound was incubated with 2'-deoxyguanosine at a weakly basic pH of 7.4, without enzymatic activation, to simulate the cellular environment. nih.gov The resulting products were analyzed using advanced techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov
These experiments confirmed the formation of a diverse array of adducts, although in relatively low quantities. nih.gov The characterization of these adducts was achieved through detailed analysis of their mass spectrometry fragmentation patterns and NMR spectroscopy. nih.gov
| Study Parameter | Finding | Source |
| Reactants | This compound and 2'-deoxyguanosine | nih.gov |
| Conditions | pH 7.4 (mimicking physiological conditions), no enzymes | nih.gov |
| Analytical Method | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | nih.gov |
| Key Result | Formation of at least six distinct adducts | nih.gov |
| Adduct Sites | Carbon, Nitrogen, and Oxygen atoms of 2'-deoxyguanosine | nih.gov |
Protein Adduct Formation: Research on Covalent Binding to Hemoglobin and Other Cellular Components
Beyond DNA, reactive metabolites of this compound can also form covalent adducts with proteins. Hemoglobin, the protein in red blood cells, has been a major focus of this research. The formation of hemoglobin adducts serves as a valuable biomarker for exposure to the parent compound, 2,6-xylidine. who.int
The established mechanism involves the biotransformation of 2,6-xylidine to this compound within the body. This circulating metabolite can enter erythrocytes (red blood cells), where it is thought to be oxidized to 2,6-dimethylnitrosobenzene. This reactive species then covalently binds to hemoglobin, forming a characteristic sulfinamide adduct. who.int The presence of these specific adducts has been confirmed in humans, particularly in patients who have been administered drugs that metabolize to 2,6-xylidine, such as lidocaine. who.int The interaction of various hydroxylamines with oxyhemoglobin is known to produce radical intermediates, which facilitates this binding. nih.govnih.gov
Comparative Metabolic Studies with Related Aromatic Amines
Understanding the metabolism of this compound is enhanced by comparing it to its parent compounds and to other structurally similar aromatic amines.
Analysis of this compound as a Metabolite of 2,6-Xylidine and Other Amide Anesthetics
This compound is not typically an environmental contaminant itself but is a significant human metabolite of the industrial chemical 2,6-xylidine (also known as 2,6-dimethylaniline). nih.govnih.govca.gov The genotoxicity of 2,6-xylidine is believed to be dependent on its metabolic conversion to this N-hydroxy metabolite. nih.gov This bioactivation is carried out by cytochrome P450 enzymes in the liver. nih.gov
Furthermore, 2,6-xylidine is itself a known metabolite of several commercially important amide anesthetics. who.intnih.gov Therefore, exposure to these pharmaceuticals can lead to the endogenous formation of this compound.
| Parent Compound | Compound Class | Resulting Metabolite | Source |
| 2,6-Xylidine | Aromatic Amine | This compound | nih.govnih.gov |
| Lidocaine | Amide Anesthetic | 2,6-Xylidine | who.intnih.govdrugbank.com |
| Etidocaine | Amide Anesthetic | 2,6-Xylidine | who.int |
| Mepivacaine | Amide Anesthetic | 2,6-Xylidine | |
| Lidamidine Hydrochloride | Antidiarrheal Agent | 2,6-Xylidine | who.intca.gov |
Comparative Biotransformation Pathways of Similar Aromatic Hydroxylamines (e.g., N-phenylhydroxylamine)
Comparative studies highlight the unique reactivity of this compound. In a direct comparison, its reaction with 2'-deoxyguanosine was contrasted with that of N-phenylhydroxylamine (PHA) under identical in vitro conditions. nih.gov
The results were starkly different. While this compound produced at least six different adducts at various sites on the guanine base, N-phenylhydroxylamine formed only a single adduct at the C8 position. nih.gov This difference is attributed to the greater stability and longer lifetime of the 2,6-dimethylphenyl nitrenium ion compared to the phenyl nitrenium ion. nih.gov The methyl groups on the phenyl ring in this compound stabilize the reactive intermediate, allowing it to be more promiscuous in its binding to DNA. This provides crucial insight into why different aromatic amines may exhibit varying levels and types of genotoxicity.
Computational and Theoretical Chemistry Studies of N 2,6 Dimethylphenyl Hydroxylamine
Quantum Chemical Characterization of Reactive Intermediates
Quantum chemical methods are instrumental in understanding the transient, highly reactive species that are formed during the metabolic activation of N-(2,6-dimethylphenyl)hydroxylamine.
Electronic Structure and Stability Investigations of Nitrenium Ions
The metabolic activation of aromatic amines like 2,6-dimethylaniline (B139824), a precursor to this compound, can lead to the formation of highly reactive nitrenium ions. nih.gov These ions are characterized by a dicoordinate nitrogen atom with a positive charge and can exist in different electronic states, including singlet and triplet states. researchgate.net Theoretical calculations have been employed to investigate the electronic structure and stability of the nitrenium ion derived from this compound.
Studies have shown that the nitrenium ions generated from this compound are relatively stable, leading to longer lifetimes. nih.gov This increased stability is attributed to the electronic effects of the two methyl groups on the phenyl ring, which can donate electron density to the electron-deficient nitrogen center. chemrxiv.org This stabilization allows the nitrenium ion to react with multiple sites on biological macromolecules like DNA. nih.gov The stability of these nitrenium ions is a crucial factor in their chemical behavior, as it influences their potential to form adducts with DNA. taylorandfrancis.com
The electronic configurations of nitrenium ions are complex and can include a closed-shell singlet state, an open-shell singlet state, and an open-shell triplet state. researchgate.net The specific electronic state of the nitrenium ion can dictate its reaction pathways, with triplet states potentially favoring radical processes. researchgate.net
Prediction of Reactivity and Electrophilic Sites
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and identifying the electrophilic sites of molecules like the this compound-derived nitrenium ion. nih.govmdpi.com These calculations can determine the distribution of electron density within the molecule, highlighting regions that are susceptible to nucleophilic attack.
For the nitrenium ion of this compound, theoretical calculations help to understand its high electrophilicity. The positive charge on the nitrogen atom makes it a prime target for nucleophiles. Furthermore, computational models can predict the relative reactivity of different sites on the nitrenium ion, aiding in the interpretation of experimental findings, such as the formation of multiple DNA adducts. nih.gov The prediction of electrophilic sites is crucial for understanding the mechanisms of toxicity and carcinogenicity associated with aromatic amines. nih.gov
Mechanistic Modeling of Chemical and Biochemical Transformations
Computational modeling allows for the detailed simulation of the complex chemical and biochemical reactions involving this compound.
In Silico Simulation of Cytochrome P450-Mediated N-Hydroxylation
The initial step in the metabolic activation of 2,6-dimethylaniline to this compound is often mediated by cytochrome P450 (CYP) enzymes. nih.govsmolecule.com In silico simulations, using methods like molecular docking and molecular dynamics, can model the interaction of the substrate with the active site of CYP enzymes. nih.gov
These simulations provide insights into the binding orientation of the substrate and the mechanism of the N-hydroxylation reaction. Density functional theory (DFT) has been used to simulate the hydroxylation metabolism of aromatic amines by calculating the activation energy of the reaction. nih.gov The results of these simulations indicate that steric, inductive, and conjugative effects significantly influence the metabolic activity. nih.gov For instance, the bond dissociation energy of the N-H bond in the precursor amine has been identified as a key parameter for predicting the rate of N-hydroxylation. nih.gov These computational approaches are invaluable for predicting the metabolic fate of compounds and assessing their potential for bioactivation. nih.gov
Computational Analysis of DNA Adduct Formation Mechanisms and Conformations
Once the reactive nitrenium ion is formed, it can react with DNA to form covalent adducts, a critical event in chemical carcinogenesis. nih.govsmolecule.com Computational analysis plays a vital role in elucidating the mechanisms of DNA adduct formation and determining the conformations of the resulting adducts.
Theoretical calculations have been used to study the reaction of the this compound-derived nitrenium ion with nucleophilic sites on DNA bases, such as the C8 and N2 positions of guanine (B1146940). nih.gov These studies can model the reaction pathways, identify transition states, and calculate the energetics of adduct formation. The increased stability of the nitrenium ion from this compound has been computationally linked to its ability to form a wider variety of DNA adducts compared to less stable nitrenium ions. nih.gov
Furthermore, computational methods can be used to determine the three-dimensional structures of these DNA adducts. Understanding the conformation of DNA adducts is crucial as it can influence DNA replication and repair processes, ultimately affecting the mutagenic potential of the initial chemical exposure.
Structure-Reactivity Relationships in the this compound Class
By systematically studying a series of related compounds, computational chemistry can establish structure-reactivity relationships (SRRs). For the class of N-arylhydroxylamines, including this compound, these studies can reveal how modifications to the chemical structure affect reactivity and biological activity.
For example, by comparing the computational data for this compound with that of other substituted N-phenylhydroxylamines, it is possible to discern the influence of the methyl groups on the stability of the corresponding nitrenium ions and their subsequent reactivity. nih.gov These SRR studies, often employing quantitative structure-activity relationship (QSAR) models, are essential for predicting the potential toxicity of new or unstudied aromatic amines and for designing safer chemicals. nih.gov The insights gained from these computational analyses can guide experimental studies and contribute to a more comprehensive understanding of the mechanisms of action of this class of compounds.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. rsc.org While specific QSAR models for this compound are not extensively documented in public literature, the methodologies are widely applied to structurally related compounds, such as aromatic amines and N-nitroso compounds, to predict their carcinogenic and toxic effects. researchgate.netnih.gov These studies provide a framework for understanding how the physicochemical properties of this compound could relate to its biological activity.
QSAR models are built on the principle that the activity of a molecule is a function of its physicochemical and structural properties. rsc.org These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. For classes of compounds like aromatic amines and nitroaromatics, which share features with this compound, QSAR models have successfully predicted carcinogenicity and toxicity. researchgate.netmdpi.com For instance, the carcinogenicity of aromatic amines has been modeled using descriptors that quantify physical-chemical parameters. researchgate.net Similarly, QSAR models for N-nitroso compounds have been developed to predict carcinogenic potency based on descriptors related to hydrophobicity, molecular size, and electronic properties. nih.gov
The development of a predictive QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, calculation of molecular descriptors, selection of the most relevant descriptors, and generation of a mathematical model using statistical methods. researchgate.net For predicting the carcinogenicity of nitroso-compounds, models have successfully used descriptors such as spectral moments weighted with atomic charges, polarizability, and hydrophobicity. nih.gov In studies on nitroaromatic compounds, key descriptors have included the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the octanol/water partition coefficient (Kow), and various quantum chemical parameters. mdpi.com These models often achieve high predictive accuracy, with squared correlation coefficients (R²) greater than 0.8, indicating a strong relationship between the descriptors and the observed activity. mdpi.com
The table below summarizes common molecular descriptors used in QSAR studies of related compound classes and their relevance.
| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity | Related Compound Class |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Influences reactivity, metabolic activation, and interaction with biological macromolecules. mdpi.com | Aromatic Amines, Nitroaromatics |
| Hydrophobic | Octanol-Water Partition Coefficient (logP or Kow) | Affects transport, membrane penetration, and distribution in biological systems. mdpi.com | N-Nitroso compounds, Nitroaromatics |
| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Connectivity Indices | Describes the size and shape of the molecule, influencing its fit into active sites of enzymes or receptors. | Aromatic Amines, N-Nitroso compounds |
| Quantum-Chemical | Total Energy, Ionization Potential, Electron Affinity | Provides detailed insight into molecular stability and reactivity towards metabolic processes. rsc.orgmdpi.com | Nitroaromatics, N-Nitroso compounds |
These established QSAR methodologies for related compounds suggest that a similar approach could be used to predict the biological activities of this compound and its derivatives.
Theoretical Insights into Substituent Effects on Reactivity and Transformation Rates
The reactivity and transformation of this compound are significantly influenced by the electronic and steric effects of the two methyl groups substituted at the ortho positions of the phenyl ring. Computational chemistry provides powerful tools to understand these substituent effects at a molecular level.
Steric Effects: The primary influence of the 2,6-dimethyl substitution is steric hindrance around the hydroxylamine (B1172632) functional group. Theoretical studies on related substituted N-phenylhydroxylamines show that ortho-substituents can dramatically impact reactivity. The methyl groups in this compound physically obstruct the approach of reactants to the nitrogen and oxygen atoms. This steric crowding can hinder intermolecular reactions, such as enzymatic transformations or complex formation with metal ions. In studies of similarly substituted molecules, bulky ortho-groups have been shown to reduce the rates of reactions that require access to the functional group. mdpi.comnih.gov For example, the presence of bulky substituents can lead to the formation of different product isomers or prevent certain reactions, like polymerization in metal complexes, that are observed with less hindered analogues.
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect (+I). This electronic effect increases the electron density on the aromatic ring of this compound. Computational studies, often employing Density Functional Theory (DFT), can quantify these effects by calculating parameters like atomic charges, ionization potential, and HOMO-LUMO energy gaps. rsc.orgnih.gov An increase in electron density on the ring can influence the molecule's reactivity in several ways:
Basicity: The electron-donating methyl groups can increase the basicity of the nitrogen atom, affecting its protonation state at physiological pH.
Oxidation Potential: The increased electron density may make the phenyl ring more susceptible to electrophilic attack and oxidation, which is often a key step in the metabolic activation of arylhydroxylamines.
Bond Stability: Substituent effects can alter the stability of key bonds within the molecule, potentially influencing the rates of transformation reactions. researchgate.net
| Effect Type | Description | Predicted Impact on this compound | Computational Method of Study |
| Steric Hindrance | Physical blocking of the reaction center by the two ortho-methyl groups. | Decreases rates of reactions requiring access to the -NHOH group; may alter reaction pathways compared to unsubstituted phenylhydroxylamine. | Molecular mechanics, Transition state calculations (DFT). |
| Electronic (Inductive) | Electron-donating nature of the methyl groups increases electron density on the phenyl ring. | May increase the basicity of the nitrogen atom and susceptibility of the ring to electrophilic attack. researchgate.net | DFT calculations (e.g., Natural Bond Orbital analysis, Mulliken population analysis). |
| Reactivity Indices | Changes in global reactivity descriptors due to substitution. | Lower HOMO-LUMO gap may indicate higher reactivity; changes in electrophilicity and chemical hardness predict susceptibility to different reaction types. nih.gov | DFT and Time-Dependent DFT (TD-DFT). |
Theoretical studies on related systems demonstrate that both steric and electronic factors are crucial in determining the chemical behavior of substituted aromatic compounds. nih.govnih.gov For this compound, the interplay of significant steric hindrance from the ortho-methyl groups with their electron-donating properties dictates its unique reactivity and transformation pathways.
Applications of N 2,6 Dimethylphenyl Hydroxylamine in Advanced Chemical and Biochemical Research
Reagent in Organic Synthesis for the Preparation of Complex Nitrogen-Containing Compounds
The hydroxylamine (B1172632) functional group is a versatile synthon in organic chemistry, and N-(2,6-dimethylphenyl)hydroxylamine is no exception. It serves as a valuable precursor for introducing a substituted nitrogen atom into a variety of organic scaffolds, facilitating the synthesis of complex nitrogen-containing molecules.
One of the primary applications of hydroxylamines in synthesis is their condensation reaction with aldehydes and ketones to form oximes. This reaction is highly efficient and provides a pathway to further functionalization. For instance, the reaction of this compound with a carbonyl compound yields a corresponding N-(2,6-dimethylphenyl)oxime. These oximes are stable intermediates that can undergo various subsequent transformations, including rearrangement reactions (like the Beckmann rearrangement for ketoximes) or reduction to form secondary amines.
Furthermore, hydroxylamine-derived reagents are increasingly utilized for direct amination reactions. nih.gov These electrophilic aminating agents can introduce unprotected amino groups into different molecules, a process that enhances step efficiency by avoiding traditional protection-deprotection sequences. nih.gov The oxidation of this compound can generate reactive intermediates like nitroso compounds, which are themselves useful in synthesis, for example, in cycloaddition reactions. wikipedia.org Its role as an intermediate in the redox pairing with 2,6-dimethylnitrosobenzene and 2,6-dimethylaniline (B139824) highlights its utility as a synthetic building block. wikipedia.org
Table 1: Synthetic Applications of the Hydroxylamine Moiety
| Reaction Type | Reactant | Product Class | Significance |
|---|---|---|---|
| Condensation | Aldehydes, Ketones | Oximes | Stable intermediates for further synthesis (e.g., amides, amines). |
| Reduction | - | Secondary Amines | Direct route to substituted amines. |
| Oxidation | - | Nitroso Compounds | Intermediates for cycloadditions and other reactions. wikipedia.org |
Probes for Mechanistic Enzymology Studies of Aromatic Amine Oxidases and Conjugating Enzymes
This compound is a key metabolite in the biotransformation of the procarcinogen 2,6-dimethylaniline, making it an invaluable probe for studying the enzymes involved in this pathway. researchgate.netnih.gov The metabolic activation of aromatic amines is a multi-step process primarily initiated by Phase I enzymes, followed by reactions with Phase II conjugating enzymes.
Aromatic Amine Oxidases (Cytochrome P450): Aromatic amines are metabolically activated via N-oxidation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes, to form their corresponding N-hydroxylamine derivatives. researchgate.netnih.gov By using this compound as a standard, researchers can study the kinetics and substrate specificity of various CYP450 isozymes involved in the initial activation step of 2,6-dimethylaniline. It allows for the direct investigation of the downstream metabolic pathways without the need for the initial enzymatic oxidation step.
Conjugating Enzymes (NATs and SULTs): Following their formation, N-arylhydroxylamines are often further metabolized by Phase II conjugating enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs). researchgate.net These enzymes convert the hydroxylamines into more reactive esters (N-acetoxyarylamines or N-sulfonyloxyarylamines). researchgate.net These esters are considered ultimate carcinogens, as they readily break down to form highly electrophilic nitrenium ions. researchgate.net this compound serves as a direct substrate for these conjugating enzymes, enabling detailed mechanistic studies of:
Enzyme kinetics and efficiency of conjugation.
The stability of the resulting acetate (B1210297) or sulfate (B86663) esters.
The factors influencing the generation of the ultimate carcinogenic species.
By studying how enzymes like NATs and SULTs process this compound, scientists can gain insight into the bioactivation cascade that leads to toxicity and carcinogenicity. nih.gov
Model Systems for Studying Chemical Carcinogenesis Pathways Induced by Aromatic Amines
The central role of this compound in the metabolic activation of 2,6-dimethylaniline makes it an excellent model compound for investigating the mechanisms of chemical carcinogenesis. smolecule.com Aromatic amines are a well-established class of chemical carcinogens, and their toxicity is intrinsically linked to their metabolic conversion into reactive electrophiles that can damage cellular macromolecules, particularly DNA. researchgate.netnih.govnih.gov
The carcinogenic pathway is generally understood to proceed as follows:
Metabolic Activation: The parent amine (2,6-dimethylaniline) is N-hydroxylated by CYP450 enzymes in the liver to form this compound. nih.gov
Further Conjugation: This hydroxylamine intermediate is then esterified by NAT or SULT enzymes. researchgate.net
Formation of Nitrenium Ion: The resulting N-acetoxy or N-sulfonyloxy esters are unstable and undergo heterolytic cleavage of the N-O bond to generate a highly reactive and electrophilic nitrenium ion. researchgate.netnih.gov
DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA bases (such as guanine), forming covalent DNA adducts. researchgate.netnih.gov These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. smolecule.com
Studies using this compound directly have provided critical evidence for this pathway. Research has shown that this compound can form DNA adducts even without enzymatic activation under conditions that mimic the physiological environment of a cell. nih.gov The stability of the nitrenium ion derived from this compound is believed to be a key factor in its reactivity and potential to form multiple types of DNA adducts. researchgate.net This makes it a valuable model for elucidating the specific types of DNA damage caused by this class of carcinogens and understanding the subsequent cellular responses. nih.govnih.gov
Development of Analytical Methodologies for Biochemical Markers
The unique reactivity and central metabolic role of this compound have been leveraged for the development and validation of sophisticated analytical methods aimed at detecting and characterizing biochemical markers of exposure and effect.
In analytical chemistry, this compound has been noted for its reaction with primary amines to form hydrazones, a process that can be used for the detection and quantification of amines in various samples. smolecule.com This derivatization reaction introduces a chromophore or fluorophore, depending on the specific reagent design, which facilitates detection by spectroscopic or chromatographic methods. While the reaction of hydroxylamines with carbonyls to form oximes is more common, specific methods can utilize the nucleophilicity of the hydroxylamine nitrogen for derivatizing other functional groups under controlled conditions.
This compound has been instrumental in the advancement of analytical techniques for identifying products of carcinogenic pathways. Its reaction with DNA components serves as a model system for developing methods to detect and characterize DNA adducts, which are critical biomarkers of cancer risk.
A key study exposed 2'-deoxyguanosine (B1662781) (dG), a DNA building block, to this compound at a physiological pH of 7.4. nih.gov The resulting mixture was analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov This advanced analytical approach allowed for the separation and identification of the resulting products.
The research successfully identified at least six distinct adducts formed through the reaction of the nitrenium ion (derived from the hydroxylamine) with various carbon, nitrogen, and oxygen atoms on the 2'-deoxyguanosine molecule. nih.gov The structures of these adducts were proposed based on detailed analysis of their mass-to-charge ratios, collision-induced dissociation (CID) fragmentation patterns from HRMS, and further confirmation with Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov This work demonstrates the utility of this compound as a reference compound to validate powerful analytical platforms like LC-HRMS and NMR for the unambiguous identification of complex biological adducts. nih.gov
Table 2: Adducts of this compound with 2'-Deoxyguanosine Identified by LC-HRMS
| Adduct Type | Site of Reaction on 2'-Deoxyguanosine | Analytical Confirmation |
|---|---|---|
| C8-dG Adduct | Carbon 8 | HRMS, CID, NMR researchgate.netnih.gov |
| N²-dG Adduct | Nitrogen 2 (exocyclic amino group) | HRMS, CID, NMR nih.gov |
| O⁶-dG Adduct | Oxygen 6 | HRMS, CID, NMR nih.gov |
| N7-dG Adduct | Nitrogen 7 | HRMS, CID, NMR nih.gov |
| C4-dG Adduct | Carbon 4 | HRMS, CID, NMR nih.gov |
Q & A
Q. What advanced spectroscopic methods resolve tautomeric or conformational equilibria?
- Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D NOESY experiments detect tautomerism between hydroxylamine and nitroxide forms. ’s acetamide derivatives show distinct ¹H NMR shifts (δ 8.5–9.0 ppm for -NHOH), while IR spectroscopy (stretching at 3200–3400 cm⁻¹) confirms hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
